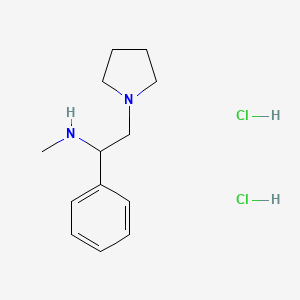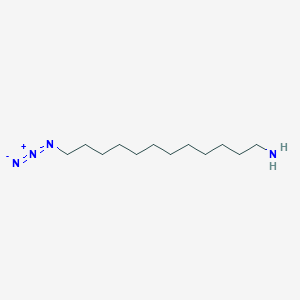
(R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a butyric acid backbone, and a difluorophenyl group. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The synthetic route may involve the following steps:
Formation of the difluorophenyl intermediate:
Coupling with a butyric acid derivative: The difluorophenyl intermediate is then coupled with a butyric acid derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Introduction of the amino group:
Industrial Production Methods
Industrial production of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学研究应用
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it valuable in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The compound may act on pathways involving neurotransmitters, enzymes, or other biological molecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,3-Difluorophenylacetic acid: Similar in structure but lacks the amino and butyric acid groups.
4-(2,3-Difluorophenyl)-butyric acid: Similar but lacks the amino group.
2-Amino-4-phenyl-butyric acid: Similar but lacks the fluorine atoms.
Uniqueness
®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is unique due to the combination of its chiral center, amino group, and difluorophenyl group. This combination enhances its biological activity and stability, making it more effective in its applications compared to similar compounds.
属性
IUPAC Name |
(2R)-2-amino-4-(2,3-difluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGCJVDUOPQPA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)CC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1R)-2-amino-1-methylethyl]carbamic acid, 9H-fluoren-9-ylmethyl Ester](/img/structure/B8179617.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid](/img/structure/B8179618.png)










![Methyl 2-[(5-aminopentyl)oxy]acetate HCl](/img/structure/B8179741.png)

